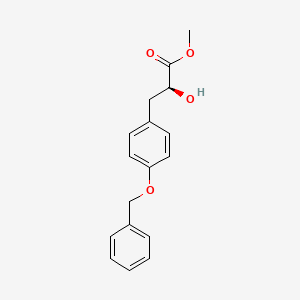
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylboronic acid pinacol ester is a compound that is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It’s also known as boronate ester .
Synthesis Analysis
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis
The empirical formula of phenylboronic acid pinacol ester is C12H17BO2 . The structure includes a benzene ring attached to a boron atom, which is further connected to a pinacol group .Chemical Reactions Analysis
Phenylboronic acid pinacol ester is used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .Physical And Chemical Properties Analysis
Phenylboronic acid pinacol ester is a solid with a melting point of 27-31 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Supramolecular Dendrimers Synthesis
One application involves the synthesis of supramolecular dendrimers using methyl esters of phenylpropionic acids, including structures similar to the mentioned compound. These dendrimers exhibit self-assembly into higher-order structures, demonstrating potential for creating various periodic and quasi-periodic assemblies. This research highlights the flexibility and synthetic accessibility of phenylpropyl ether-based dendrimers for potential applications in materials science (Percec et al., 2006).
Antimicrobial and Cytotoxic Activities
Another study focuses on the isolation of new compounds from mangrove fungi, including a structure related to the query compound. Preliminary bioassays revealed antibacterial, antifungal activities, and cytotoxicity against hepG2 cell lines, suggesting its potential in developing new antimicrobial and anticancer agents (Shao et al., 2007).
Enzymatic Deracemisation
Research into the enzymatic deracemisation of aromatic β-hydroxy acid esters, including structures akin to the query compound, showcases the conversion of racemic mixtures into enantiomerically enriched products. This process is vital for producing enantiopure compounds, which have significant implications in pharmaceuticals and asymmetric synthesis (Padhi et al., 2004).
Liquid Crystalline Properties
The synthesis and characterization of compounds with central linkages involving Schiff base-ester and disubstituted naphthalene ring systems have been explored for their liquid crystalline properties. Such studies are crucial for the development of novel materials with specific thermal and optical characteristics, applicable in displays and sensors (Thaker et al., 2012).
Eigenschaften
IUPAC Name |
methyl (2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMOWMMKVQUEX-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461002 |
Source


|
| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |
CAS RN |
481072-37-1 |
Source


|
| Record name | (S)-3-(4-Benzyloxy-phenyl)-2-hydroxy-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

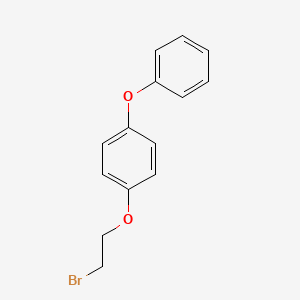
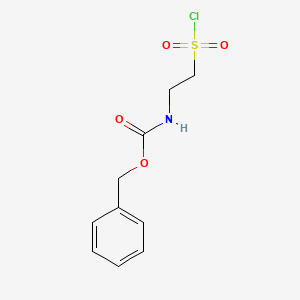
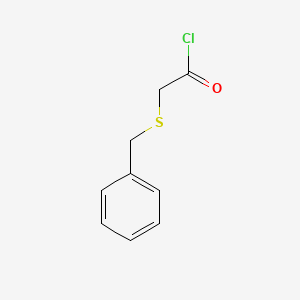
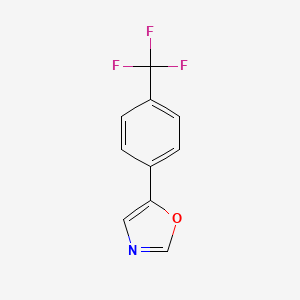
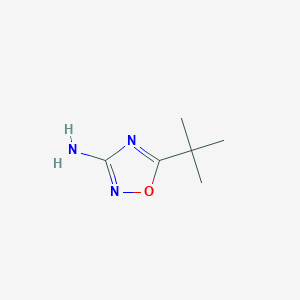
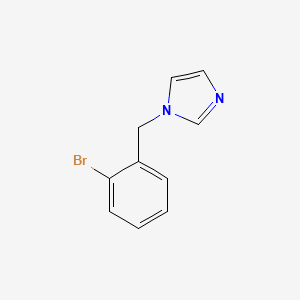
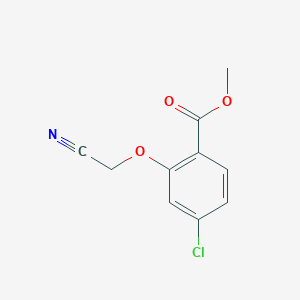
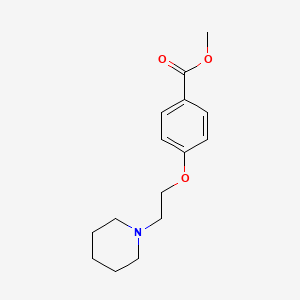
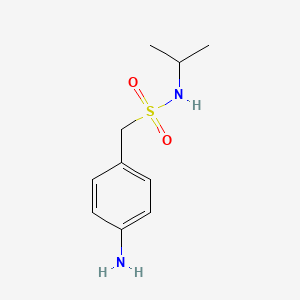
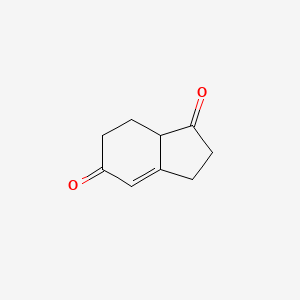
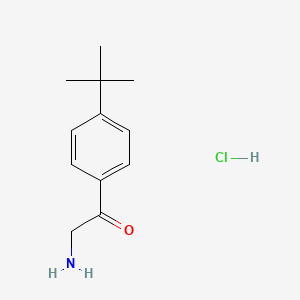
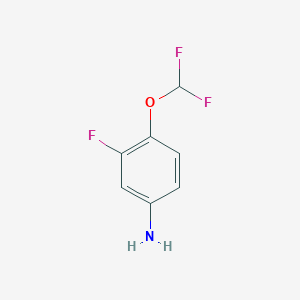
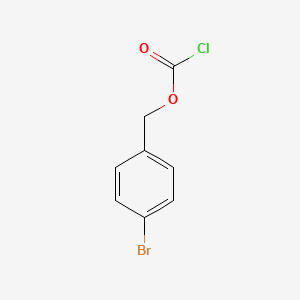
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)